6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
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Overview
Description
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrrolopyridine, characterized by the presence of a methyl group and two hydrochloride ions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Safety and Hazards
The safety information for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with a similar pyrrolo[3,4-c]pyridine-1,3(2h)-dione structure have shown high activity in the “writhing” test, suggesting potential antinociceptive properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,3,4-tetrahydropyridine with a suitable amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine: The base compound without the dihydrochloride salt.
Octahydro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group.
6-methyl-1,2,3,4-tetrahydropyridine: A precursor in the synthesis of the target compound.
Uniqueness
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is unique due to its specific structural features, including the methyl group and the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWXSKAUCXQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCNC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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